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Compound of Interest

Compound Name:
Finasteride Carboxylic Acid Methyl

Ester

CAS No.: 116285-38-2

Cat. No.: B1145222 Get Quote

Executive Summary & Scientific Context
Finasteride Methyl Ester (Methyl 3-oxo-4-aza-5

-androst-1-ene-17

-carboxylate; CAS: 103335-41-7) is a significant impurity often formed during the synthesis or
degradation of Finasteride, particularly in the presence of methanol under acidic conditions
(solvolysis).[1]

Unlike Finasteride, which contains a bulky N-tert-butylamide group, the methyl ester analog

possesses a methyl carboxylate moiety at the C17 position. This structural difference

fundamentally alters its fragmentation behavior in Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS). Understanding this pattern is essential for developing specific

Multiple Reaction Monitoring (MRM) methods to distinguish this impurity from the active

pharmaceutical ingredient (API) and its hydrolysis product, Finasteride Acid.
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Property Detail

Compound Name
Finasteride Methyl Ester (Impurity B)[2][3][4][5]

[6]

Molecular Formula

Monoisotopic Mass 331.21 Da

Precursor Ion m/z 332.2

Core Structure 4-azasteroid (Lactam A-ring)

Experimental Protocol: LC-MS/MS Characterization
Sample Preparation

Stock Solution: Dissolve 1.0 mg of Finasteride Methyl Ester reference standard in 10 mL of

Methanol (HPLC grade) to obtain a 100

g/mL stock.

Working Standard: Dilute the stock to 100 ng/mL using 50:50 Acetonitrile:Water (v/v)

containing 0.1% Formic Acid.

Rationale: The addition of formic acid ensures protonation of the lactam nitrogen and the

ester carbonyl, facilitating positive mode electrospray ionization (ESI+).

LC-MS/MS Conditions
This protocol utilizes a standard C18 Reverse-Phase chromatography coupled with a Triple

Quadrupole MS.
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Parameter Setting Causality/Reasoning

Column
C18 (e.g., 2.1 x 50 mm, 1.7

m)

Retains moderately

hydrophobic steroids; allows

separation from API.

Mobile Phase A 0.1% Formic Acid in Water Proton source for ionization.

Mobile Phase B Acetonitrile
Strong eluent for steroid

backbone.

Flow Rate 0.4 mL/min
Optimal for ESI desolvation

efficiency.

Ionization
ESI Positive (

)

The 4-aza (lactam) and ester

groups are readily protonated.

Capillary Voltage 3.5 kV
Standard for positive mode

stability.

Cone Voltage 30 V

Sufficient to transmit the rigid

steroid core without premature

fragmentation.

Fragmentation Analysis & Mechanism
The fragmentation of Finasteride Methyl Ester (

332) is distinct from Finasteride (

373). While Finasteride typically loses the tert-butyl group or the entire amide side chain, the
methyl ester undergoes characteristic ester cleavage.

Primary Fragmentation Pathway ( )
Upon collision-induced dissociation (CID), the protonated molecular ion (

,

332) follows two primary pathways:
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Pathway A: Formation of the Acylium Ion (Base Peak)
Transition:

Mechanism: Neutral loss of Methanol (

, 32 Da).

Description: The protonated ester carbonyl undergoes inductive cleavage or a

rearrangement, expelling a neutral methanol molecule. This generates a stable acylium ion (

) at the C17 position.

Significance: This is the most abundant product ion and is recommended as the Quantifier

transition.

Pathway B: Loss of Carbomethoxy Group
Transition:

Mechanism: Neutral loss of the methyl ester radical or

group (59 Da).

Description: Higher collision energies can drive the cleavage of the C17-C20 bond, resulting

in the loss of the entire ester functionality.

Significance: This transition serves as an excellent Qualifier due to its structural specificity.

Comparison with Finasteride API

Compound
Precursor (

)

Primary Fragment (

)
Neutral Loss

Finasteride 373 317
56 Da (Isobutene from

t-butyl)

Finasteride Methyl

Ester
332 300 32 Da (Methanol)

Finasteride Acid 318 300 18 Da (Water)
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Note: Both the Acid and Methyl Ester share the m/z 300 fragment (acylium core).

Chromatographic separation is therefore required to distinguish them if they co-elute.

Visualizations
Analytical Workflow
The following diagram outlines the logical flow from sample preparation to data validation.
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Figure 1: Step-by-step LC-MS/MS workflow for the detection of Finasteride Methyl Ester.

Fragmentation Mechanism
The proposed mechanistic pathway for the generation of key diagnostic ions.
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Figure 2: Proposed fragmentation pathway showing the loss of methanol and carbomethoxy

groups.

Summary of MRM Transitions
For routine monitoring, the following transitions are recommended. The Collision Energy (CE)

should be optimized for your specific instrument (values below are typical for a triple

quadrupole).
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Analyte
Precursor (

)

Product (

)
Role Typical CE (eV)

Finasteride Me-

Ester
332.2 300.2 Quantifier 20 - 25

Finasteride Me-

Ester
332.2 273.2 Qualifier 30 - 35

Finasteride (API) 373.2 305.2 Reference 25
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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